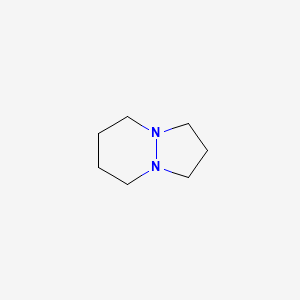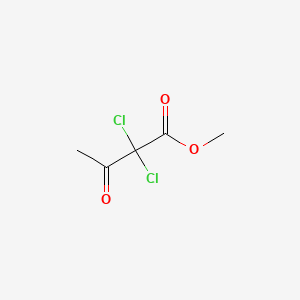
Methyl 2,2-dichloroacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dichloroacetoacetate: is an organic compound with the molecular formula C5H6Cl2O3 . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a keto group, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloroacetoacetate can be synthesized through the chlorination of methyl acetoacetate. The process involves the reaction of methyl acetoacetate with sulfuryl chloride or thionyl chloride under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methyl acetoacetate is continuously fed and chlorinated using sulfuryl chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. This method ensures a high purity and yield suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,2-dichloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products:
Substitution Products: Amino derivatives, alcohol derivatives, and thiol derivatives.
Reduction Products: Methyl 2,2-dichloro-3-hydroxybutanoate.
Hydrolysis Products: 2,2-Dichloroacetoacetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dichloroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism by which methyl 2,2-dichloroacetoacetate exerts its effects is primarily through its reactivity with nucleophiles. The presence of two electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce functional groups and build complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloroacetoacetate: Similar structure but with only one chlorine atom, making it less reactive.
Ethyl 2,2-dichloroacetoacetate: Similar reactivity but with an ethyl ester group instead of a methyl ester group.
Methyl acetoacetate: Lacks chlorine atoms, making it less reactive and more stable.
Uniqueness: Methyl 2,2-dichloroacetoacetate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly those requiring high reactivity for functional group transformations .
Eigenschaften
CAS-Nummer |
6134-69-6 |
|---|---|
Molekularformel |
C5H6Cl2O3 |
Molekulargewicht |
185.00 g/mol |
IUPAC-Name |
methyl 2,2-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3 |
InChI-Schlüssel |
ACSFRJMUABMPHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)OC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
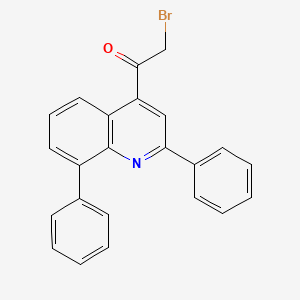
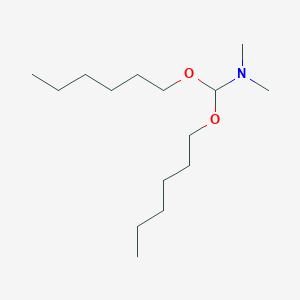
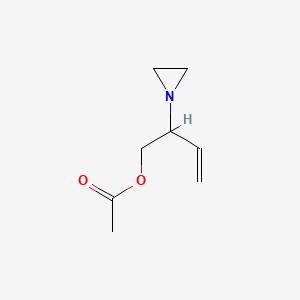
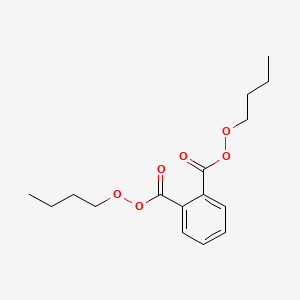

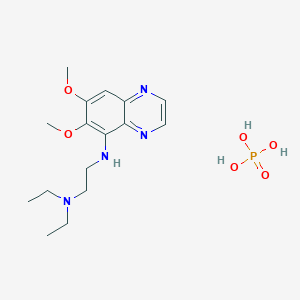
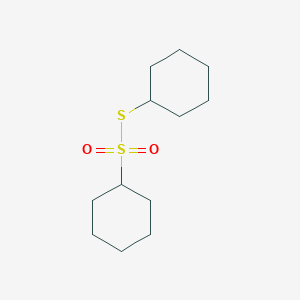
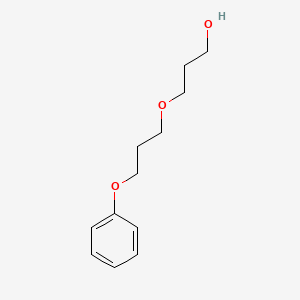
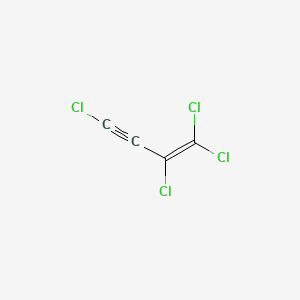
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
